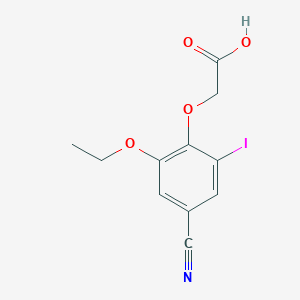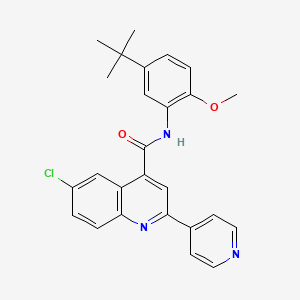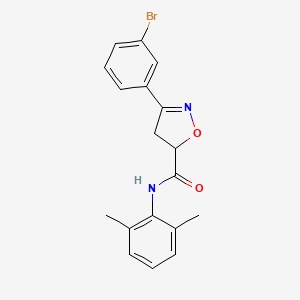![molecular formula C20H28N2O2S B4697751 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide CAS No. 676153-54-1](/img/structure/B4697751.png)
2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
描述
2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as AEMT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AEMT belongs to the class of adamantyl-substituted thiophene carboxamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用机制
The exact mechanism of action of 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is not fully understood. However, studies have suggested that 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have demonstrated that 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has also been found to inhibit the production of inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to modulate the activity of various enzymes, including HDACs and proteasomes.
实验室实验的优点和局限性
One of the major advantages of 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of interest is the development of 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide and its potential therapeutic applications in various diseases. Finally, the development of novel drug delivery systems for 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide may enhance its efficacy and reduce potential side effects.
科学研究应用
2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of cancer. Studies have shown that 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide exhibits anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c1-3-15-11(2)25-19(17(15)18(21)24)22-16(23)10-20-7-12-4-13(8-20)6-14(5-12)9-20/h12-14H,3-10H2,1-2H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQBUGUWKHYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CC23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125393 | |
| Record name | 4-Ethyl-5-methyl-2-[(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)amino]-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676153-54-1 | |
| Record name | 4-Ethyl-5-methyl-2-[(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)amino]-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676153-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-5-methyl-2-[(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)amino]-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-mercapto-5-methyl-4-oxo-3-[(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)amino]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4697675.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4697678.png)
![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylnicotinamide](/img/structure/B4697679.png)
![N-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B4697681.png)

![N-(4-acetylphenyl)-2-[(7,7-dimethyl-5-oxo-4-phenyl-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B4697695.png)
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4697700.png)


![N-(3-chlorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4697731.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide](/img/structure/B4697736.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4697738.png)

![1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4697768.png)